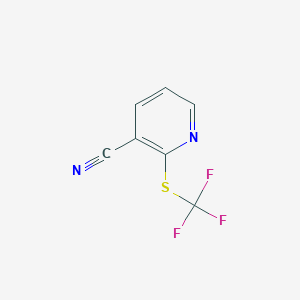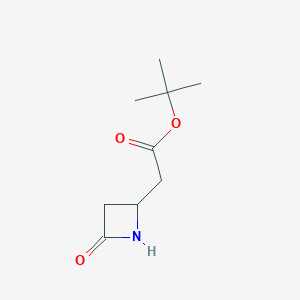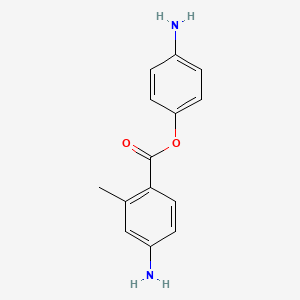
4-Aminophenyl 4-amino-2-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Aminophenyl 4-amino-2-methylbenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of an amino group on both the phenyl and benzoate moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminophenyl 4-amino-2-methylbenzoate typically involves the esterification of 4-aminophenol with 4-amino-2-methylbenzoic acid. The reaction can be catalyzed by acidic or basic catalysts, and it often requires the use of dehydrating agents to drive the reaction to completion. Common solvents used in this synthesis include dichloromethane and ethanol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The amino groups in this compound can undergo oxidation to form nitro derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
Chemistry: 4-Aminophenyl 4-amino-2-methylbenzoate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of aromatic esters on cellular processes. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structural features make it a candidate for the design of enzyme inhibitors or receptor modulators.
Industry: In the industrial sector, this compound can be used in the production of polymers and advanced materials. Its ability to undergo various chemical reactions makes it a versatile component in material science.
Mécanisme D'action
The mechanism of action of 4-Aminophenyl 4-amino-2-methylbenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The compound’s aromatic structure allows it to engage in π-π interactions and hydrogen bonding, which are crucial for its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- 4-Aminophenyl 4-aminobenzoate
- 4-Aminophenyl 4-nitrobenzoate
- 4-Aminophenyl 4-hydroxybenzoate
Comparison: 4-Aminophenyl 4-amino-2-methylbenzoate is unique due to the presence of both amino groups and a methyl group on the benzoate moiety. This structural feature can influence its reactivity and binding properties compared to similar compounds. For instance, the methyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes.
Propriétés
Formule moléculaire |
C14H14N2O2 |
|---|---|
Poids moléculaire |
242.27 g/mol |
Nom IUPAC |
(4-aminophenyl) 4-amino-2-methylbenzoate |
InChI |
InChI=1S/C14H14N2O2/c1-9-8-11(16)4-7-13(9)14(17)18-12-5-2-10(15)3-6-12/h2-8H,15-16H2,1H3 |
Clé InChI |
QQACHWWWCVIZGQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)N)C(=O)OC2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


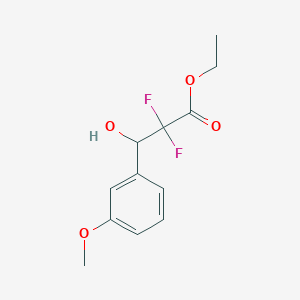
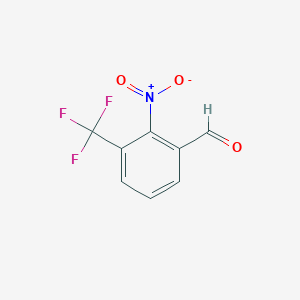
![2-(Prop-2-yn-1-yl)-1H-benzo[d]imidazole](/img/structure/B11760690.png)
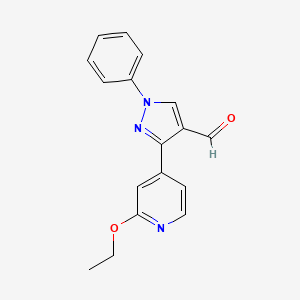
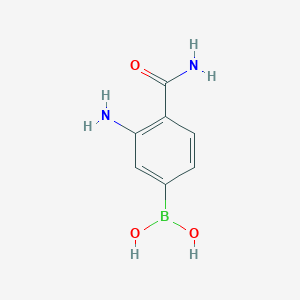
![(E)-N-[4-amino-1-(pyridin-4-yl)butylidene]hydroxylamine hydrochloride](/img/structure/B11760717.png)
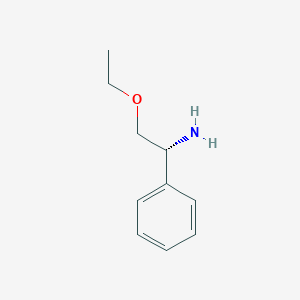
![3-[(1R)-2,2-Dimethylcyclopropyl]prop-2-EN-1-OL](/img/structure/B11760725.png)
![5-{[(Pyridin-4-yl)methyl]amino}benzene-1,3-dicarboxylic acid](/img/structure/B11760729.png)

